(R,R)-Dihydro Bupropion Hydrochloride is a chiral compound that is a derivative of bupropion, primarily recognized for its application in treating major depressive disorder and as an aid in smoking cessation. This compound is classified as a small molecule and is structurally related to cathinone. Its chemical formula is with a molecular weight of approximately 278.22 g/mol .
The synthesis of (R,R)-Dihydro Bupropion Hydrochloride can be achieved through various methods, typically involving multi-step organic reactions. One common approach includes the use of N-methyl-2-pyrrolidone as a solvent, where tert-butylamine hydrochloride is reacted under controlled heating conditions. The process often involves the following steps:
This method emphasizes the importance of temperature control and solvent choice to optimize yield and purity.
The molecular structure of (R,R)-Dihydro Bupropion Hydrochloride features a bicyclic amine framework typical of many antidepressants. The stereochemistry is crucial for its pharmacological activity, with specific configurations influencing its interaction with neurotransmitter systems. The compound's structural data are summarized as follows:
(R,R)-Dihydro Bupropion Hydrochloride participates in various chemical reactions typical of amine compounds. Notably, it can undergo:
These reactions are essential for developing derivatives with improved efficacy or reduced side effects.
The mechanism of action for (R,R)-Dihydro Bupropion Hydrochloride involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily inhibits the reuptake of norepinephrine and dopamine neurotransmitters, thus increasing their availability in the synaptic cleft. This action contributes to its antidepressant effects and aids in reducing cravings associated with smoking cessation .
Key points regarding its mechanism include:
The physical and chemical properties of (R,R)-Dihydro Bupropion Hydrochloride are critical for its application in pharmaceuticals:
These properties influence formulation strategies in drug development.
(R,R)-Dihydro Bupropion Hydrochloride has several scientific uses:
(R,R)-Dihydrobupropion (also designated as (1R,2R)-threohydrobupropion) is a pharmacologically active stereoisomer generated during the hepatic and extrahepatic metabolism of the antidepressant bupropion. This metabolite is formed via carbonyl reduction of the parent drug, a process mediated primarily by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and other carbonyl reductases [7] [10]. Unlike the major metabolite hydroxybupropion (produced via CYP2B6-mediated oxidation), (R,R)-dihydrobupropion exhibits distinct neuropharmacological properties. Preclinical studies indicate it retains approximately 20-50% of bupropion’s activity in rodent models of depression, though with a unique receptor interaction profile [9].
Behavioral assays demonstrate that (R,R)-dihydrobupropion partially substitutes for amphetamine in drug discrimination studies (66% substitution rate), suggesting dopaminergic involvement. However, it shows negligible substitution for nicotine, indicating differential modulation of neuronal reward pathways compared to other metabolites [9]. Its intrinsic activity as a norepinephrine-dopamine reuptake inhibitor (NDRI) is weaker than hydroxybupropion but contributes to bupropion’s overall clinical effects [8].
Table 1: Neuropharmacological Profile of (R,R)-Dihydrobupropion
Parameter | Findings | Experimental Model |
---|---|---|
Receptor Binding (IC₅₀) | DAT: >10 µM; NET: 1.7 µM; SERT: >100 µM | Human transporter assays |
Nicotinic Receptor Modulation | Antagonizes α3β4 nicotinic receptors (IC₅₀: 35 µM) | ⁸⁶Rb⁺ efflux assays |
Behavioral Substitution | 66% for (+)amphetamine; <20% for (–)nicotine | Rat drug discrimination |
Relative Potency | 20-50% of bupropion’s antidepressant efficacy | Mouse forced swim test |
The stereochemistry of bupropion metabolites critically determines their biological interactions and disposition. (R,R)-dihydrobupropion exhibits enantiomer-specific pharmacokinetics, with an elimination half-life (t₁/₂) of ~37 hours—significantly longer than the parent drug (t₁/₂: 11 hours) and the (S,S)-isomer (t₁/₂: 33 hours) [4] [10]. This prolonged half-life contributes to its accumulation during chronic bupropion therapy, where plasma concentrations reach 12-fold higher levels than bupropion [4].
Stereoselective metabolism governs its formation:
Table 2: Stereoselective Pharmacokinetics of Bupropion Metabolites
Metabolite | AUC Ratio (R/S) | Elimination t₁/₂ (h) | Renal Clearance (L/h) |
---|---|---|---|
(R,R)-Dihydrobupropion | 4.0 | 37 ± 5 | 0.25 ± 0.08 |
(S,S)-Dihydrobupropion | 0.5 | 33 ± 4 | 2.10 ± 0.30 |
(2R,3R)-Hydroxybupropion | 65.0 | 20 ± 3 | 0.15 ± 0.05 |
(2S,3S)-Hydroxybupropion | 1.0 | 19 ± 2 | 1.40 ± 0.20 |
(R,R)-Dihydrobupropion occupies a quantitatively minor but pharmacodynamically significant branch of bupropion metabolism. The metabolic hierarchy is as follows:
Liver microsomes generate (R,R)-dihydrobupropion with a Vₘₐₓ of 99 pmol/min/mg protein (Kₘ = 265 μM), while intestinal S9 fractions produce it at 25% of hepatic efficiency [7]. This enteric metabolism contributes to first-pass effects and interindividual variability. The metabolite undergoes further Phase II metabolism via UGT-mediated glucuronidation and CYP2C19-dependent hydroxylation to 4′-hydroxy-threohydrobupropion [10].
Table 3: Comparative Pharmacokinetic Parameters of Bupropion Metabolites
Metabolite | Formation Enzyme | Plasma Cₘₐₓ (nM) | Relative Exposure (vs Bupropion) | Bioactivity |
---|---|---|---|---|
Hydroxybupropion | CYP2B6 | 1,200 | 22x | High (NDRI) |
(R,R)-Dihydrobupropion | 11β-HSD1/AKR | 650 | 12x | Moderate (NDRI) |
Erythrohydrobupropion | AKR7A2/AKR7A3 | 150 | 2.7x | Low (NDRI) |
The metabolic fate of (R,R)-dihydrobupropion underscores its clinical relevance: despite lower receptor affinity, its accumulation and slow elimination amplify its contribution to bupropion’s sustained neuropharmacological effects, particularly in CYP2B6 poor metabolizers where alternative pathways become dominant [4] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: